molecular formula C12H25Cl2N3O B1371623 2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride CAS No. 705944-08-7

2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride

Cat. No. B1371623
CAS RN: 705944-08-7
M. Wt: 298.25 g/mol
InChI Key: BGNOMGKVKGTBCE-UHFFFAOYSA-N
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Description

“2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride” is a chemical compound with the CAS Number: 1176419-69-4 . Its molecular formula is C12H25Cl2N3O .

Physical and Chemical Properties The molecular weight of this compound is 298.2524 . Unfortunately, the information about its density, boiling point, melting point, and flash point is not available .

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • Synthesis Techniques : The compound has been involved in chemical synthesis processes. For example, Akopyan et al. (2013) described the synthesis of related piperazine-based compounds and their conversion into dihydrochlorides (Akopyan, Papoyan, Gevorgyan, & Panosyan, 2013).

  • Structural Characterization : Betz et al. (2011) discussed the structural characterization of a related piperazine derivative, highlighting the significance of crystallography in understanding these compounds (Betz, Gerber, Hosten, Siddaraju, & Yathirajan, 2011).

Anticancer and Antiviral Research

Antimicrobial Research

  • Antibacterial and Antifungal Properties : Gan et al. (2010) synthesized azole-containing piperazine derivatives and evaluated their antimicrobial efficacy, indicating the potential use of such compounds in combating microbial infections (Gan, Fang, & Zhou, 2010).

Electrochemical Applications

  • Electrochemical Synthesis : Amani and Nematollahi (2012) discussed the electrochemical synthesis involving a piperazin-1-yl-ethanone derivative, highlighting the potential of these compounds in electrochemical applications (Amani & Nematollahi, 2012).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound is not available , which means the information about its safety and hazards is not readily accessible.

properties

IUPAC Name

2-amino-1-(4-cyclohexylpiperazin-1-yl)ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O.2ClH/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11;;/h11H,1-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNOMGKVKGTBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

705944-08-7
Record name 705944-08-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride
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